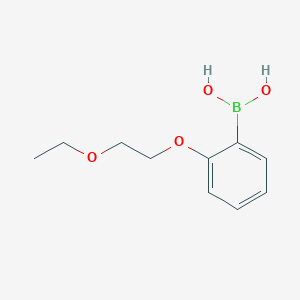

(2-(2-Ethoxyethoxy)phenyl)boronic acid

Übersicht

Beschreibung

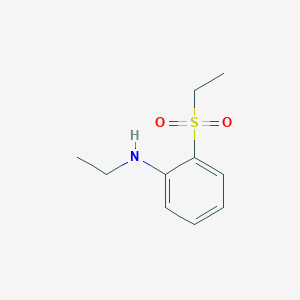

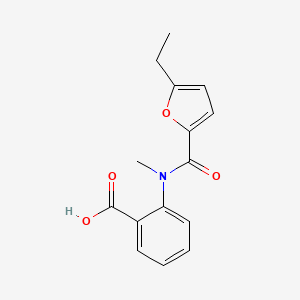

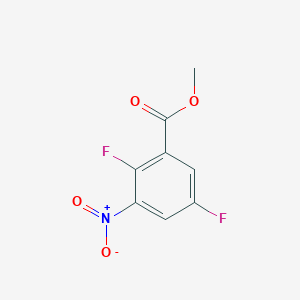

“(2-(2-Ethoxyethoxy)phenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . This compound has a molecular formula of C10H15BO4 and a molecular weight of 210.04 g/mol.

Molecular Structure Analysis

Boronic acids, including “(2-(2-Ethoxyethoxy)phenyl)boronic acid”, can exist as a monomer, dimer (anhydride R 2 BOBR 2), or cyclic trimer ([R 2 BOH] 3), in solution or the solid state, depending on the substitution pattern of the R group . The specific molecular structure of “(2-(2-Ethoxyethoxy)phenyl)boronic acid” is not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

(2-(2-Ethoxyethoxy)phenyl)boronic acid: is used as a reagent in various catalytic processes in organic synthesis. It is involved in Rhodium-catalyzed intramolecular amination , Pd-catalyzed direct arylation , and Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles. These reactions are fundamental in the construction of complex organic molecules, which are essential in pharmaceuticals, agrochemicals, and materials science .

Drug Design and Delivery

This compound is considered for new drug designs and drug delivery devices, especially as a boron-carrier suitable for neutron capture therapy . Neutron capture therapy is a type of radiation treatment that targets cancer cells more precisely than traditional methods .

Sensing Applications

Boronic acids, including (2-(2-Ethoxyethoxy)phenyl)boronic acid , have utility in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions can be used in both homogeneous assays and heterogeneous detection systems .

Biosensors Development

The compound’s derivatives are used in the development of electrochemical biosensors for the detection of biomolecules. For instance, its derivatives have been used as electroactive labels in biosensors for detecting glycoproteins, DNA, and lipopolysaccharides (LPSs) .

Wirkmechanismus

Target of Action

The primary target of the compound (2-(2-Ethoxyethoxy)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

(2-(2-Ethoxyethoxy)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by (2-(2-Ethoxyethoxy)phenyl)boronic acid, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

Boronic acids, in general, are known for their stability and readiness for preparation . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.

Result of Action

The result of the action of (2-(2-Ethoxyethoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new molecules in organic synthesis .

Action Environment

The action of (2-(2-Ethoxyethoxy)phenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and a base . The compound is also generally environmentally benign . .

Eigenschaften

IUPAC Name |

[2-(2-ethoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRUZTFMTDDRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCOCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656066 | |

| Record name | [2-(2-Ethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(2-Ethoxyethoxy)phenyl)boronic acid | |

CAS RN |

279262-56-5 | |

| Record name | [2-(2-Ethoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)

![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)